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molecular formula C7H11NO B8572685 Ammonium o-cresolate CAS No. 67674-51-5

Ammonium o-cresolate

Cat. No. B8572685
M. Wt: 125.17 g/mol
InChI Key: DWVIDWKFWSIFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224379

Procedure details

A mixture of 1.0 mole of p-cresol, 1.2 moles of formaldehyde and 0.2 mole of ammonia is heated on a water bath to form an ammonia-cresol base resin. A quantity (40 parts) of this resin and 60 parts of a bisphenol-A type epoxy resin (Epikote® 1007 manufactured by Shell Chemical Company) are dissolved in a mixed organic solvent made up of equal amounts of methylisobutyl ketone and methylethyl ketone to form a base resin solution. Next, a maleic anhydride-modified olefin resin having 74.9% crystallinity and a degree of modification of 30.5 mg/100 g is dissolved in hot xylene to form a 10% solution. This solution is added to the base resin solution with sufficient agitation so that the amount of modified olefin resin added to the base resin is 20% (solids) based on the base resin. In this way, a primer coating composition or paint having a total solids content of about 30% is obtained.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3](C)[CH:2]=1.[CH2:9]=O.[NH3:11]>>[NH3:11].[C:5]1([CH3:9])[C:6]([OH:7])=[CH:1][CH:2]=[CH:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
1.2 mol
Type
reactant
Smiles
C=O
Name
Quantity
0.2 mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a water bath

Outcomes

Product
Name
Type
product
Smiles
N.C1(=CC=CC=C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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